![molecular formula C11H16O2 B14324802 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one CAS No. 106004-16-4](/img/structure/B14324802.png)
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system and the presence of a methoxy group, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one typically involves the construction of the bicyclic framework followed by the introduction of the methoxy and methyl groups. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one exerts its effects involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and its interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-4-methylbicyclo[3.2.2]non-6-en-2-one
- 2-Isobutyl-1-methoxy-4-methylbicyclo[3.2.2]non-6-en-2-ol
- 1-Butyl-exo-8-methylbicyclo[3.2.2]non-6-en-2-one
Uniqueness: 1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one is unique due to its specific substitution pattern and the presence of the methoxy group at the 1-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
106004-16-4 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1-methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-8-7-11(13-2)6-5-9(8)3-4-10(11)12/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZMEMJMHPVIKGTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(CCC1CCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



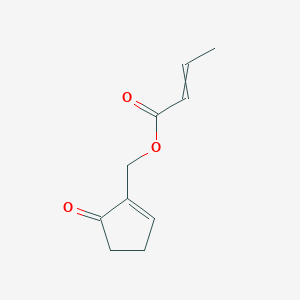
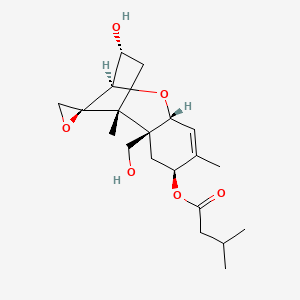
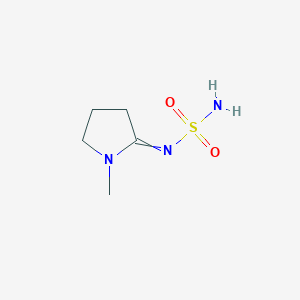
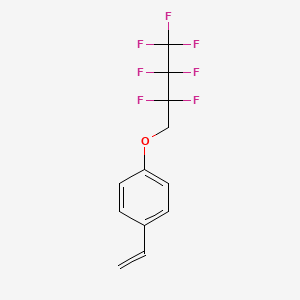

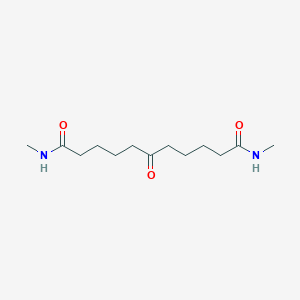
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
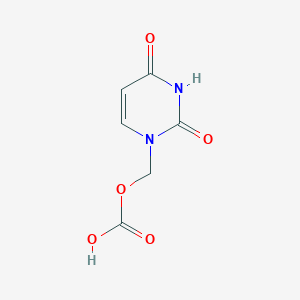
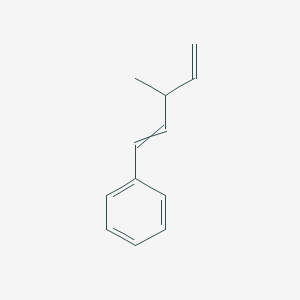
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
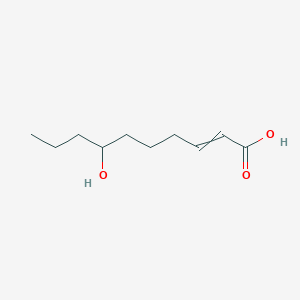
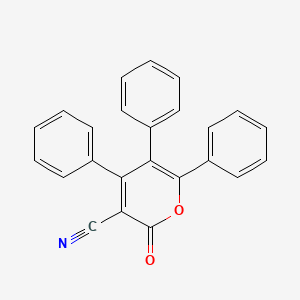
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
